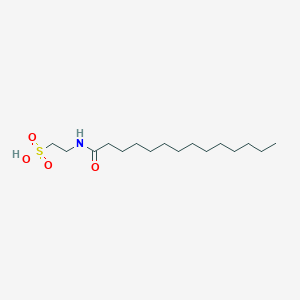

N-tetradecanoyltaurine

説明

特性

CAS番号 |

63155-79-3 |

|---|---|

分子式 |

C16H33NO4S |

分子量 |

335.5 g/mol |

IUPAC名 |

2-(tetradecanoylamino)ethanesulfonic acid |

InChI |

InChI=1S/C16H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-22(19,20)21/h2-15H2,1H3,(H,17,18)(H,19,20,21) |

InChIキー |

XPZFMHCHEWYIGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |

正規SMILES |

CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of N Tetradecanoyltaurine

Integration within Broader Biological Metabolic Networks

Computational Modeling and Bioinformatics Approaches for Pathway Elucidation

The elucidation of the biosynthetic pathways of N-acyl taurines (NATs), including N-tetradecanoyltaurine, increasingly relies on sophisticated computational modeling and bioinformatics tools. These approaches enable researchers to analyze large datasets, predict pathway dynamics, and identify key metabolic control points.

Metabolomic and chemoproteomic platforms are instrumental in defining and mapping the biochemical pathways responsible for the synthesis of NATs. escholarship.org By analyzing the full spectrum of metabolites in a biological sample, researchers can identify correlations and build hypothetical pathways. A key bioinformatics approach is metabolic pathway analysis (MPA), which aims to identify pathways that significantly impact a specific biological process. nih.gov This often involves mapping identified metabolites to established biochemical pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.gov

Specialized web-based platforms like MetaboAnalyst provide a suite of tools for such analyses. nih.govmetaboanalyst.ca These platforms support various statistical methods and pathway analysis techniques, including enrichment analysis and pathway topology analysis, to interpret metabolomics data. nih.govmetaboanalyst.ca For instance, lipid pathway enrichment analysis (LIPEA) can be employed to specifically elucidate altered lipid-related signaling pathways, which would include those involving this compound. researchgate.net

Another powerful strategy involves mining untargeted metabolomics data from public repositories. nih.gov Due to a lack of reference mass spectrometry (MS/MS) spectra, many N-acyl lipids, including this compound, often go unannotated in these datasets. nih.gov To address this, novel query strategies like the Mass Spec Query Language (MassQL) have been developed to search for the specific fragmentation patterns of N-acyl lipids within vast MS/MS data repositories. nih.gov This "reverse metabolomics" approach, where MS/MS spectra act as proxies for metabolites, allows for the identification and contextualization of these lipids across numerous studies, revealing their biological relevance without prior identification. nih.gov

Furthermore, transcriptomics-driven metabolic pathway analysis (TDMPA) represents a cutting-edge method for evaluating metabolic pathway alterations. nih.gov TDMPA utilizes genome-scale metabolic models to calculate enzymatic reaction perturbations based on gene expression data, allowing for a comparison of metabolic signatures between different states, such as in healthy versus diseased tissues. nih.gov This can predict which pathways, including those for lipid biosynthesis, are most perturbed. nih.gov While the development of a complete, predictive mathematical model for this compound biosynthesis is a complex goal, existing models for other biosynthetic processes, such as for glycans and mRNA turnover, provide a foundational framework for how such a system could be simulated. nih.govnih.gov These models can incorporate experimental data to refine rate constants and predict how changes in enzyme levels or substrate availability would affect the final product yield. nih.govnih.gov

Table 1: Bioinformatics Tools and Approaches for Pathway Elucidation

| Tool/Approach | Description | Application to this compound | Source |

|---|---|---|---|

| MetaboAnalyst | A web-based platform for comprehensive metabolomics data analysis, including statistical analysis, enrichment analysis, and pathway topology analysis. | Identifies significantly altered metabolic pathways, including lipid biosynthesis, by mapping metabolite data. | nih.govmetaboanalyst.ca |

| LIPEA | Lipid Pathway Enrichment Analysis; a specialized tool to elucidate altered lipid-related signaling pathways. | Can specifically target and analyze pathways involving N-acyl taurines to understand their regulation. | researchgate.net |

| MassQL | Mass Spec Query Language; a language to query raw mass spectrometry data based on fragmentation patterns. | Enables the discovery and annotation of previously unidentified N-acyl lipids like this compound in public MS/MS repositories. | nih.gov |

| TDMPA | Transcriptomics-Driven Metabolic Pathway Analysis; uses gene expression data and genome-scale models to predict metabolic pathway alterations. | Can predict perturbations in the this compound biosynthetic pathway based on changes in gene expression of relevant enzymes. | nih.gov |

Research on Biosynthetic Pathway Engineering

Biosynthetic pathway engineering involves the targeted modification of an organism's metabolic network to improve the production of a desired compound. For this compound, this research aims to harness and optimize its natural biosynthetic machinery, often by using model organisms as cellular factories. researchgate.netfrontiersin.org The core of this work is to gain a fundamental understanding of the biosynthesis in order to establish a robust platform for manipulation. escholarship.org

Strategies for Manipulating this compound Production in Model Systems

Manipulating the production of this compound in model systems like bacteria (e.g., Vibrio natriegens, Streptomyces lividans) or yeast involves several key strategies drawn from the broader field of metabolic engineering. researchgate.netescholarship.orgmdpi.com

A primary strategy is the heterologous expression of the biosynthetic pathway. This involves transferring the genes responsible for producing this compound from its native source into a well-characterized host organism that is easier to grow and manipulate. escholarship.orgnih.gov For this to be successful, a minimal set of enzymes required for biosynthesis must be identified and expressed in the chosen host. nih.gov

Another common strategy is the elimination of competing metabolic pathways. frontiersin.org By knocking out genes for enzymes that divert precursors away from the desired this compound pathway, metabolic flux can be redirected to enhance the final yield. This begins with a thorough understanding of the native metabolic network to identify these competing reactions. nih.gov

Exploration of Genetic and Biochemical Methods for Enhanced Biosynthesis

Enhancing the biosynthesis of this compound relies on a toolbox of specific genetic and biochemical methods. These techniques allow for precise control over the engineered pathways.

Genetic engineering tools are fundamental to this process. The inactivation or deletion of specific genes, for instance, is used to elucidate the function of individual tailoring enzymes in a pathway. escholarship.org By observing the intermediates that accumulate in these gene-inactivation mutants, researchers can piece together the sequence of biosynthetic steps. escholarship.org

Combinatorial biosynthesis is a powerful approach for generating novel analogs and potentially improving production. escholarship.org This method involves expressing genes from different, but related, biosynthetic pathways together in a heterologous host. escholarship.org This could involve combining an acyl-CoA synthetase that produces tetradecanoyl-CoA with a highly efficient N-acyltransferase from a different organism to boost the final condensation step with taurine (B1682933).

In vitro biochemical characterization of the pathway enzymes is also essential. This involves purifying the enzymes and studying their activity, substrate specificity, and kinetics outside of the cell. nih.gov This detailed understanding provides valuable insights into the enzymology of the pathway and can guide protein engineering efforts to improve enzyme efficiency or alter specificity. escholarship.org

Modern synthetic biology workflows are increasingly being automated to accelerate the engineering cycle. manchester.ac.uk Fully integrated robotics platforms can automate enzyme screening, pathway assembly, and the testing of engineered strains, dramatically speeding up the process of discovering an optimal production system. manchester.ac.uk

Table 2: Genetic and Biochemical Methods for Enhanced Biosynthesis

| Method | Description | Potential Application for this compound | Source |

|---|---|---|---|

| Heterologous Expression | Expressing a gene or set of genes in a non-native host organism. | Transferring the this compound pathway into a high-growth bacterium or yeast for scalable production. | escholarship.orgnih.gov |

| Gene Inactivation/Knockout | Disabling a specific gene to study its function. | Deleting genes for competing pathways to channel precursors towards this compound synthesis. | frontiersin.orgescholarship.org |

| Combinatorial Biosynthesis | Mixing and matching genes from different biosynthetic pathways to create new compounds or improve yields. | Combining a highly active acyl-CoA synthetase with an efficient N-acyltransferase to increase product formation. | escholarship.org |

| Enzyme Characterization | In vitro analysis of an enzyme's function, kinetics, and substrate specificity. | Determining the efficiency of the N-acyltransferase responsible for conjugating tetradecanoic acid and taurine to guide protein engineering efforts. | escholarship.orgnih.gov |

| Automated Workflows | Using robotics and computational tools to automate the design-build-test-learn cycle of metabolic engineering. | High-throughput screening of many engineered strains with modified pathways to rapidly identify high-producers. | manchester.ac.uk |

Biological Functions and Mechanistic Investigations of N Tetradecanoyltaurine

Functional Classification and Physiological Relevance

N-acyl taurines are a class of lipid molecules that participate in various physiological processes through cell signaling. pnas.org Their biological activity is often determined by the specific fatty acid chain attached to the taurine (B1682933) molecule. researchgate.net

N-acyl taurines are increasingly recognized for their role in metabolic regulation, particularly in maintaining glucose balance. pnas.org Studies on various NATs have demonstrated their capacity to improve glucose homeostasis. researchgate.net For instance, research has shown that elevations in NAT levels can lead to heightened insulin (B600854) sensitivity. pnas.org The administration of specific NATs, such as N-oleoyl taurine, has been found to improve glucose tolerance in animal models. pnas.orgresearchgate.net This suggests that NATs, as a class, function as glucoregulatory lipids. pnas.org While direct studies on N-tetradecanoyltaurine are less common, its structural similarity to other bioactive NATs positions it as a potential contributor to these glucoregulatory effects.

N-acyl taurines function as a distinct class of bioactive lipid messengers, participating in cell-to-cell communication and regulating metabolic pathways. pnas.orgwikipedia.org These molecules are involved in a variety of physiological functions, including metabolic homeostasis, inflammation, and pain perception. pnas.orgwikipedia.org The signaling properties of NATs are mediated in part by their interaction with specific cellular receptors and enzymes. pnas.orggerli.com For example, some NATs have been shown to activate G-protein coupled receptors like GPR119, which can stimulate the secretion of antidiabetic hormones such as glucagon-like peptide-1 (GLP-1). pnas.org The production of NATs can occur in peroxisomes through the action of acyl-coenzyme A:amino acid N-acyltransferases (ACNAT), which conjugate fatty acids with taurine. ebi.ac.uk This enzymatic pathway highlights a dedicated mechanism for producing these signaling lipids. ebi.ac.uk

Role as a Glucoregulatory Long-Chain N-Fatty Acyl Taurine

Cellular and Molecular Mechanistic Studies

The mechanisms through which this compound and related compounds exert their effects are being investigated at the cellular and molecular levels. These studies aim to identify the specific proteins and pathways that are modulated by this class of lipids.

The transport of glucose into cells is a critical step in energy metabolism, primarily mediated by a family of glucose transporter (GLUT) proteins. nih.gov Insulin promotes glucose uptake in tissues like skeletal muscle and fat by stimulating the translocation of GLUT4 from intracellular vesicles to the cell surface. nih.gov While direct evidence for this compound's effect on glucose uptake is limited, studies on related molecules provide insight. Myristic acid, the fatty acid component of this compound, is known to be incorporated into cellular lipids and can influence membrane properties and signaling pathways. ataman-chemicals.com In intestinal cell lines, glucose uptake is a complex process involving multiple transporters, such as SGLT1 and GLUT2, whose activity can be modulated by various factors. nih.govfrontiersin.org Research on cancer cells has shown that inhibiting glucose transporters like GLUT1 can limit glucose uptake and cell proliferation, highlighting these transporters as key regulatory points. mdpi.com The influence of specific lipid messengers on the function and trafficking of these transporters is an active area of investigation.

Table 1: Key Glucose Transporters and Their Functions

| Transporter | Primary Location(s) | Function |

| GLUT1 | Erythrocytes, Endothelial cells | Responsible for basal glucose uptake. nih.gov |

| GLUT2 | Liver, Pancreas, Intestine | Involved in glucose sensing and transport. nih.gov |

| GLUT4 | Skeletal muscle, Adipose tissue | Insulin-regulated glucose uptake. nih.gov |

| SGLT1 | Intestine, Kidney | Active transport of glucose against a concentration gradient. nih.gov |

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two important lipid second messengers. mdpi.commdpi.com By converting DAG to PA, DGKs play a crucial role in regulating signaling cascades involved in cell growth, signal transduction, and lipid metabolism. mdpi.comnih.gov

The human DGK delta (DGKD) gene produces at least two isoforms, DGKδ1 and DGKδ2, through alternative splicing. nih.gov These isoforms have different expression patterns and regulatory functions. nih.gov DGKδ2 is ubiquitously expressed in various tissues. nih.gov The activity and localization of DGK isoforms are tightly regulated, often involving interactions with other proteins and lipids within specific cellular compartments like the plasma membrane or cytoplasm. mdpi.comnih.gov While there is no direct evidence in the provided results of this compound modulating DGKδ2, the role of DGKs in lipid signaling suggests they are potential targets for bioactive lipids. The regulation of DGK activity by other lipids and through protein-protein interactions is a key area of research. mdpi.comnih.gov

The central nervous system plays a critical role in regulating the body's energy balance and lipid metabolism. nih.govfrontiersin.org Bioactive lipids can act as signals to modulate these processes. frontiersin.org N-acyl taurines and related N-acyl amides are involved in the complex network that maintains energy homeostasis. wikipedia.org For example, some N-acyl amino acids can directly affect mitochondrial function, leading to increased energy expenditure. wikipedia.org

Investigations into Diacylglycerol Kinase Delta 2 (DGKδ2) Modulation

Interplay with Intracellular Signaling Cascades

The direct interaction of this compound with major intracellular signaling pathways such as PI3K/AKT, STAT3, NF-κB, and MAPK/ERK has not been extensively characterized in the available scientific literature. These pathways are crucial regulators of numerous cellular processes.

PI3K/AKT Pathway: This pathway is central to regulating cell growth, proliferation, survival, and metabolism. cellsignal.comrockland.com It is activated by a wide range of stimuli, including growth factors and cytokines, which trigger the production of PIP3 and subsequent activation of the serine/threonine kinase Akt. cellsignal.comyoutube.com Dysregulation of this pathway is implicated in diseases like cancer and diabetes. cellsignal.comrockland.com

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cell proliferation, differentiation, survival, and inflammation. nih.govnih.gov It is typically activated by cytokines and growth factors through the JAK family of kinases. nih.gov Dysregulated STAT3 signaling is a feature of many cancers. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immunity, cell proliferation, and survival. While direct links to this compound are unconfirmed, its precursor, taurine, can form taurine chloramine, which has been shown to inhibit LPS-induced nitric oxide production through a mechanism involving the Ras-ERK-NF-κB pathway in macrophages. ebi.ac.uk

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is a chain of proteins that communicates signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division, differentiation, and migration. wikipedia.orgnih.govnih.gov The pathway consists of a kinase cascade, often initiated by Ras, that includes Raf, MEK, and finally ERK. nih.gov

While direct evidence is lacking for this compound, its constituent parts have known biological activities. The myristic acid (tetradecanoic acid) component can be incorporated into proteins via myristoylation, a process that can activate numerous physiological pathways. ebi.ac.uk However, specific links between this compound itself and these key signaling cascades remain an area for future investigation.

The specific signaling modalities employed by this compound, whether receptor-mediated or receptor-independent, are not clearly defined in existing research.

Receptor-mediated signaling involves the binding of a ligand to a specific receptor on the cell surface, such as a G-protein-coupled receptor or a receptor tyrosine kinase, which then initiates an intracellular signaling cascade. For instance, the transient receptor potential vanilloid 1 (TRPV1) can interact with the TLR4 signaling complex to regulate inflammatory responses. nih.gov

Receptor-independent signaling occurs when a molecule exerts its effects without binding to a traditional cell-surface receptor. This can happen if the molecule is able to cross the cell membrane and interact directly with intracellular targets. biorxiv.org For example, certain peptides have been shown to penetrate the plasma membrane and directly associate with intracellular proteins like Gα13 to activate signaling pathways independently of a receptor. nih.gov

The specific mechanism for this compound has not been elucidated. Its amphipathic structure, with a lipid tail and a polar headgroup, could potentially allow it to interact with cell membranes and perhaps enter the cell, but whether it acts through a specific receptor or through direct intracellular interactions is currently unknown.

Analysis of Interactions with Key Signaling Pathways (e.g., PI3K/AKT, STAT3, NF-κB, MAPK/ERK)

Enzyme Interactions and Functional Characterization

This compound's interactions with various enzymes have been explored, defining its role in certain metabolic pathways. It can be synthesized by specific enzymes and can act as a modulator of others.

Synthesis: this compound is a product of the enzymatic reaction catalyzed by Acyl-coenzyme A amino acid N-acyltransferase 1 (Acnat1). uniprot.org This enzyme conjugates long-chain fatty acids to taurine. The specific reaction involves the substrates tetradecanoyl-CoA and taurine to yield this compound and Coenzyme A. ebi.ac.ukuniprot.org

Substrate Potential: N-acyl taurines (NATs) in general have been found to be poor substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH) in vitro. wikipedia.org FAAH is the primary enzyme responsible for the degradation of other bioactive N-acylethanolamines like anandamide. nih.gov This suggests that this compound is not significantly hydrolyzed by FAAH.

Activator Function: There is evidence to suggest that this compound can function as an enzyme activator. wikipedia.org Specifically, it has been identified as a potential activator of the Δ6-desaturation of fatty acids. ebi.ac.uk

The table below summarizes the known enzymatic interactions of this compound.

Table 1: Summary of this compound's Interactions with Enzymes

| Enzyme | Role of this compound | Description of Interaction | Citation(s) |

|---|---|---|---|

| Acyl-coenzyme A amino acid N-acyltransferase 1 (Acnat1) | Product | Synthesized from the substrates tetradecanoyl-CoA and taurine. | ebi.ac.uk, uniprot.org |

| Fatty Acid Amide Hydrolase (FAAH) | Poor Substrate | As an N-acyl taurine, it is not efficiently hydrolyzed by FAAH. | wikipedia.org |

| Δ6-Desaturase | Potential Activator | Suggested to activate the Δ6-desaturation of fatty acids. | ebi.ac.uk |

The relationship between the structure of this compound and its function is intrinsically linked to its interaction with biomacromolecules, most notably the enzyme responsible for its synthesis.

The primary characterized interaction of this compound with a biomacromolecule is with its synthesizing enzyme, Acyl-coenzyme A amino acid N-acyltransferase 1 (Acnat1). uniprot.org This enzyme possesses a binding site that accommodates both a long-chain fatty acyl-CoA (tetradecanoyl-CoA) and an amino acid (taurine), facilitating their conjugation. uniprot.org The structure of this compound is a direct result of this enzymatic action.

Structurally, this compound is an amphipathic molecule composed of:

A long, hydrophobic 14-carbon acyl chain (the N-tetradecanoyl group, derived from myristic acid).

A polar, hydrophilic head group (the taurine moiety).

This dual nature is critical to its function. The hydrophobicity of the fatty acid tail is a known determinant for the biological activity of many lipids, including their ability to inhibit certain enzymes. ebi.ac.uk The specific length and saturation of this tail likely influence its binding affinity and specificity for target proteins. The taurine headgroup provides aqueous solubility and the potential for specific ionic or hydrogen-bonding interactions with target biomacromolecules. nih.gov

While the precise structural basis for its potential activation of Δ6-desaturase or its poor interaction with FAAH has not been detailed through studies like X-ray crystallography or NMR spectroscopy, it can be inferred that its unique combination of a myristic acid tail and a taurine head is key to these specific functional outcomes.

Advanced Analytical Methodologies for N Tetradecanoyltaurine Research

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods are indispensable for the structural confirmation and quantification of N-tetradecanoyltaurine. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful, non-destructive approach to gain detailed structural insights and trace metabolic activities.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Tracing and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unequivocal structural determination of this compound and for tracking its metabolic fate. nih.govresearchgate.net One-dimensional (1D) ¹H NMR provides a straightforward method for initial confirmation, yielding characteristic signals for the protons within the molecule. nih.gov However, due to significant signal overlap in complex biological samples, two-dimensional (2D) NMR experiments are often required for complete assignment and structural analysis. nih.gov

For structural elucidation, techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton correlations within the taurine (B1682933) and fatty acid moieties. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra provide crucial data on the connectivity between protons and carbon atoms (¹³C) or nitrogen atoms (¹⁵N), confirming the amide bond linkage between the tetradecanoyl chain and the taurine headgroup. researchgate.netnih.gov High-resolution NMR can provide data with precision down to 0.001 ppm for chemical shifts (δ) and 0.01 Hz for coupling constants (J), which are essential for unambiguous structural proof. nih.gov

In metabolite tracing studies, NMR is exceptionally powerful when used with stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled compounds. mdpi.com By introducing a labeled form of tetradecanoic acid or taurine, researchers can follow the appearance of the label in this compound over time, providing direct evidence of its synthesis and turnover. nist.gov This approach allows for the precise localization of the isotopic label within the molecule, offering clear insights into the enzymatic pathways involved in its formation. nist.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-acyl Taurine Structures Note: Exact chemical shifts for this compound may vary based on solvent and experimental conditions. This table represents typical values for the N-acyl taurine scaffold.

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Fatty Acid α-CH₂ | ~2.2 | ~36.5 |

| Fatty Acid β-CH₂ | ~1.6 | ~25.5 |

| Fatty Acid Bulk CH₂ | ~1.3 | ~29.0 - 29.5 |

| Fatty Acid Terminal CH₃ | ~0.9 | ~14.0 |

| Taurine N-CH₂ | ~3.4 | ~36.0 |

| Taurine S-CH₂ | ~3.0 | ~51.0 |

| Amide N-H | ~6.0 - 7.5 | N/A |

Chromatographic and Mass Spectrometric Platforms

To overcome the complexity of biological samples and achieve high sensitivity, chromatographic separation is almost always coupled with mass spectrometry. wikipedia.org This combination allows for the physical separation of this compound from other metabolites before its highly sensitive detection and quantification.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the most widely used platform for the analysis of N-acyl taurines, including this compound. nih.gov This technique combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. wikipedia.orgrsc.org Ultra-High Performance Liquid Chromatography (UHPLC) systems are often employed to achieve robust and rapid separation from other lipids and metabolites. nih.gov

For qualitative analysis, high-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or quadrupole time-of-flight (Q-TOF) analyzers, are used to determine the accurate mass of the parent ion, allowing for the confident determination of its elemental composition. ifremer.frspectroscopyonline.comthermofisher.com In MS/MS mode, the this compound parent ion is fragmented, and the resulting product ions are analyzed. The fragmentation pattern is highly specific and serves as a structural fingerprint for confirmation. A characteristic fragmentation includes the loss of the taurine headgroup or cleavage at the amide bond.

Quantitative analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. leeder-analytical.com This targeted approach provides exceptional sensitivity and a wide dynamic range, enabling the measurement of this compound at very low concentrations. leeder-analytical.com

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Description |

| Ionization Mode | Negative Electrospray (ESI-) | N-acyl taurines ionize efficiently in negative mode. |

| Parent Ion (m/z) | 334.2 | [M-H]⁻ for this compound (C₁₆H₃₃NO₄S). |

| Fragment Ion 1 (m/z) | 80.0 | Corresponds to the [SO₃]⁻ fragment. |

| Fragment Ion 2 (m/z) | 124.0 | Corresponds to the deprotonated taurine fragment [C₂H₆NO₃S]⁻. |

| Chromatography | Reversed-Phase C18 | Typical stationary phase for separating lipids based on hydrophobicity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolomic Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for metabolomic profiling that can include this compound. nih.govnih.gov Because this compound is non-volatile, a chemical derivatization step is required to increase its volatility for GC analysis. nih.govchemrxiv.org A common procedure involves trimethylsilylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace acidic protons on the taurine and amide groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net

GC-MS offers excellent chromatographic resolution and provides reproducible retention indices, which, combined with the mass spectrum, allow for high-confidence identification. nih.govresearchgate.net In metabolomic studies, GC-MS can simultaneously profile hundreds of small molecules, providing a comprehensive snapshot of the metabolic state, including the relative levels of this compound alongside other fatty acids, amino acids, and sugars. waocp.org

Integration of Advanced Techniques (e.g., CE-MS, SFC) for Complex Sample Analysis

For particularly complex analytical challenges, other advanced separation techniques can be integrated with mass spectrometry.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of CE, which separates molecules based on their charge-to-size ratio, with the sensitive detection of MS. nih.govcasss.org This technique is particularly well-suited for analyzing charged and polar compounds like this compound and can be a powerful complement to LC-MS, especially in top-down proteomics and metabolomics. casss.orgresearchgate.net The extremely low flow rates used in some CE-MS setups can enhance ionization efficiency for certain classes of molecules. universiteitleiden.nl

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can provide unique selectivity for lipid analysis and is often faster than traditional LC. When coupled with MS, SFC-MS offers another robust platform for the analysis of this compound within the broader lipidome.

Method Validation and Performance Characteristics in Research Contexts

To ensure that analytical data are reliable and reproducible, the methods used for this compound analysis must be properly validated. researchgate.netujpronline.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu Key performance characteristics are evaluated according to established guidelines. neutronco.com

The main parameters assessed during method validation include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net This is often demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. europa.eu This is typically evaluated by analyzing a series of standards over a defined concentration range.

Accuracy: This expresses the closeness of agreement between the measured value and the true value. europa.eu It is often determined by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and the percentage recovery is calculated.

Precision: This measures the degree of scatter between a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision, evaluating variations between days, analysts, or equipment). researchgate.neteuropa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. routledge.com These are crucial for analyzing trace levels of this compound.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. researchgate.net

Table 3: Typical Method Validation Acceptance Criteria for a Quantitative LC-MS/MS Assay

| Parameter | Acceptance Criterion |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Mean value within 85-115% of the nominal value (80-120% for LOQ) |

| Precision (RSD) | ≤ 15% (≤ 20% for LOQ) |

| Selectivity | No significant interfering peaks at the analyte's retention time in blank samples |

Ensuring Analytical Robustness, Sensitivity, and Selectivity for Biological Matrices

The accurate quantification of this compound and other N-acyl taurines (NATs) in complex biological matrices such as tissues and fluids necessitates highly robust, sensitive, and selective analytical methods. nih.gov The development of these methods is crucial due to the low endogenous concentrations of these bioactive lipids and the potential for interference from other matrix components. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and preferred technique for this purpose, offering high specificity and sensitivity. nih.goveag.comtechnologynetworks.com

A key strategy for ensuring analytical robustness is the validation of the method across several parameters. This includes assessing linearity, precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ). nih.govcnr.it For instance, a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of NATs in biological samples demonstrated excellent linearity over a specified concentration range. nih.gov The precision of such methods is evaluated through intra-day and inter-day analyses, with coefficients of variation typically required to be below 15% to be considered acceptable. researchgate.net

Sensitivity is paramount for detecting trace amounts of this compound. Modern LC-MS/MS systems can achieve detection limits in the sub-nanogram per milliliter range. nih.govcnr.it For a range of NATs, validated methods have reported LODs between 0.3–0.4 ng/ml and LOQs of 1 ng/ml, which is sufficient for their measurement in various biological tissues. nih.govcnr.it

Selectivity, the ability to differentiate the analyte from other structurally similar or co-eluting compounds, is a major strength of tandem mass spectrometry. nih.govchromatographyonline.comscielo.br This is typically achieved using the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.gov In this approach, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. eag.com For NATs, the precursor ion is the deprotonated molecule [M-H]⁻. Upon fragmentation, NATs yield characteristic product ions, such as those at a mass-to-charge ratio (m/z) of 80.0 (SO₃⁻) and 107.0 (CH₂=CH-SO₃⁻). researchgate.net Using two or more of these ion transitions for each compound significantly increases the confidence in its identification and quantification, minimizing the risk of false positives from interfering substances. nih.govresearchgate.netnih.gov

The table below summarizes the validation parameters for a sensitive UPLC-MS/MS method for the quantification of representative N-acyl taurines, which would be applicable for this compound research.

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for N-Acyl Taurine (NAT) Analysis

| Parameter | Performance Metric | Details |

|---|---|---|

| Instrumentation | UPLC-ESI-QqQ | Ultra-Performance Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry. nih.gov |

| Linearity | R² ≥ 0.9996 | Demonstrated in the concentration range of 1-300 ng/ml for all tested NATs. nih.gov |

| Limit of Detection (LOD) | 0.3–0.4 ng/ml | The lowest amount of analyte that can be reliably distinguished from background noise. nih.govcnr.it |

| Limit of Quantification (LOQ) | 1 ng/ml | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govcnr.it |

| Precision | CV% < 15% | Intra-day and inter-day precision and accuracy were within acceptable ranges. researchgate.net |

| Selectivity | MRM Transitions | Based on monitoring two diagnostic product ions (m/z 80 and m/z 107) from the specific precursor ion. nih.govcnr.itresearchgate.net |

Strategies for Optimizing Extraction Efficiency from Biological Samples

The first critical step in the analysis of this compound from biological samples is the efficient extraction of the lipid from its complex matrix. jku.at The choice of extraction method significantly impacts the recovery of the analyte and the cleanliness of the final extract, which in turn affects the reliability and sensitivity of the subsequent LC-MS/MS analysis. bioxpedia.com The goal is to develop a protocol that provides high and reproducible recovery while minimizing the co-extraction of interfering substances like phospholipids, which can cause ion suppression in the mass spectrometer. researchgate.net

Several liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods have been developed and optimized for lipids. For N-acyl taurines, a commonly used and effective method involves a monophasic extraction using a mixture of methyl-tert-butyl ether (MTBE), methanol, and water. researchgate.net This protocol has been shown to yield high recovery rates for various NATs from liver and similar biological matrices. researchgate.net Another approach is supported liquid extraction (SLE), which has been successfully applied to various biological specimens. ojp.gov

Optimization of the extraction protocol is a crucial step. This may involve testing different solvent systems, adjusting the pH of the sample, and comparing single-phase versus two-phase extraction methods. jku.atrsc.org For example, studies have compared the efficacy of different extraction protocols, such as the Folch (chloroform/methanol) and Matyash (MTBE/methanol) methods, to identify the most suitable one for a specific tissue type and analyte class. jku.at The optimization process also aims to streamline the workflow for higher throughput, which can involve minimizing time-consuming steps like solvent evaporation and reconstitution where possible. jku.at

The efficiency of the extraction is determined by calculating the recovery, which compares the amount of analyte measured in a sample spiked before extraction to a sample spiked after extraction. researchgate.net It is also important to assess the matrix effect, which quantifies the degree of ion suppression or enhancement caused by co-eluting matrix components. researchgate.net An ion enhancement effect has been noted for some NATs with certain extraction protocols. researchgate.net

The table below presents recovery data for several N-acyl taurines using an optimized MTBE/Methanol extraction protocol from a liver matrix, demonstrating the suitability of this method for compounds like this compound.

Table 2: Extraction Recovery of N-Acyl Taurines (NATs) from Liver Matrix Using an MTBE/Methanol Protocol

| Compound | Recovery at 3 ng/ml (%) | Recovery at 300 ng/ml (%) |

|---|---|---|

| N-palmitoyl taurine (C16:0 NAT) | 84 ± 11 | 93 ± 10 |

| N-oleoyl taurine (C18:1 NAT) | 88 ± 12 | 102 ± 11 |

| N-arachidonoyl taurine (C20:4 NAT) | 78 ± 10 | 83 ± 9 |

| N-docosanoyl taurine (C22:0 NAT) | 91 ± 14 | 99 ± 13 |

| N-nervonoyl taurine (C24:1 NAT) | 89 ± 13 | 100 ± 12 |

Data adapted from a study validating NAT analysis in biological samples, indicating that recovery is typically high and suitable for extracting these lipids. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| N-acyl taurine | NAT |

| N-palmitoyl taurine | C16:0 NAT |

| N-oleoyl taurine | C18:1 NAT |

| N-arachidonoyl taurine | C20:4 NAT |

| N-docosanoyl taurine | C22:0 NAT |

| N-nervonoyl taurine | C24:1 NAT |

| Methanol | |

| Methyl-tert-butyl ether | MTBE |

Due to a lack of publicly available scientific research, it is not possible to generate a detailed article on the application of the chemical compound "this compound" in the specified experimental biological models.

Extensive searches for studies on this compound have yielded minimal specific information within the requested contexts of in vitro cellular systems, in vivo animal models, and advanced tissue models. The available information is largely limited to database entries listing the compound's chemical properties or its mention within large lists of substances in patent documents, without detailing its use or effects in experimental research.

There is no retrievable data on the utilization of this compound in:

Mammalian cell lines such as myotubes or immune cells.

Primary cell cultures or studies involving isolated organelles.

Organotypic models or microphysiological systems.

Murine models for metabolic or immunomodulatory investigations.

Other small animal models like rats, zebrafish, or Drosophila for systems-level understanding, beyond a mere mention in non-experimental contexts.

Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline cannot be fulfilled at this time.

Application in Experimental Biological Models

Application in In Vivo Animal Models for Biological Systems Research

Methodological Considerations for Model Selection and Experimental Design in Preclinical Research

The selection of appropriate experimental models and the implementation of a robust experimental design are fundamental pillars of preclinical research. nih.gov These considerations are critical for ensuring the validity, reproducibility, and translational relevance of findings. nih.gov Preclinical research can be broadly categorized into two main types: exploratory and confirmatory. Exploratory studies often aim to generate new hypotheses, while confirmatory studies are designed to rigorously test specific, well-defined hypotheses in relevant biological models. nih.gov The overarching goal is to acquire reliable data that can inform the progression of a compound or intervention to clinical trials. nih.gov

A key aspect of experimental design is the mitigation of bias. This can be achieved through various strategies, including randomization, blinding of investigators, and the clear definition of inclusion and exclusion criteria for the experimental units. Furthermore, the determination of an adequate sample size is essential to ensure that the study is sufficiently powered to detect meaningful effects without the unnecessary use of subjects.

The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines and tools like the Experimental Design Assistant (EDA) from the NC3Rs (National Centre for the Replacement, Refinement & Reduction of Animals in Research) provide a framework to enhance the rigor and transparency of preclinical research. These resources offer structured templates and guidance on critical aspects of study design, such as the experimental plan, statistical analysis methods, and the reporting of outcomes.

Application in the Study of N-tetradecanoyltaurine

In the context of investigating the biological role of this compound, a specific experimental model was employed to elucidate its synthesis. Research has identified a novel peroxisomal enzyme, acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1), as being responsible for the conjugation of fatty acids with taurine (B1682933).

To characterize the activity of ACNAT1 and its product, this compound, researchers utilized a combination of in vitro and in vivo models. The primary experimental model involved the use of recombinantly expressed ACNAT1. This allowed for the detailed examination of the enzyme's substrate specificity and catalytic activity in a controlled environment.

The experimental design focused on incubating the recombinant ACNAT1 with various fatty acyl-CoA substrates and amino acids to determine the preferred substrates for the conjugation reaction. The formation of N-acyltaurines, including this compound, was then quantified using liquid chromatography-mass spectrometry (LC-MS).

The selection of this in vitro model system was crucial for isolating the specific enzymatic activity of ACNAT1 and definitively identifying its products. This approach avoids the complexities and confounding variables inherent in whole-animal studies, thereby providing clear, mechanistic insights.

The findings from these experiments demonstrated that ACNAT1 efficiently conjugates very long-chain and long-chain fatty acids to taurine, with no significant activity observed with other amino acids like glycine (B1666218). This specificity highlights the novelty of this metabolic pathway.

To complement the in vitro work, the expression profile of the Acnat1 gene was examined in different mouse tissues. This in vivo component of the study provided physiological context to the enzymatic findings, revealing that the gene is predominantly expressed in the liver and kidney. This tissue distribution suggests that the synthesis of this compound is likely to occur primarily in these organs.

The methodological approach of combining a highly specific in vitro enzyme activity assay with an in vivo gene expression analysis represents a robust strategy for characterizing a novel biochemical pathway.

| Parameter | Description |

| Experimental Model | Recombinantly expressed mouse ACNAT1 |

| Substrates Tested | Various fatty acyl-CoAs (including tetradecanoyl-CoA) and amino acids (taurine, glycine) |

| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Key Finding | ACNAT1 specifically catalyzes the formation of N-acyltaurines, including this compound. |

| Tissue Expression Model | C57BL/6 mice |

| Tissues Analyzed | Liver, kidney, brain, spleen, heart, lung, skeletal muscle |

| Gene Expression Analysis | Real-time quantitative PCR |

| Key Finding | Acnat1 gene is most highly expressed in the liver and kidney. |

Future Perspectives and Emerging Research Directions

Integration of Multi-omics Data (e.g., Metabolomics, Proteomics, Transcriptomics) for Systems-Level Understanding

To fully comprehend the biological significance of N-tetradecanoyltaurine, a systems-level approach that integrates multiple layers of biological data is essential. nih.govnih.gov The integration of metabolomics, proteomics, and transcriptomics—collectively known as multi-omics—can provide a holistic view of the cellular and organismal response to this signaling lipid. nih.govpharmalex.com This approach moves beyond studying single targets to understanding the complex interplay within biological networks. researchgate.net

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. Untargeted metabolomics has been instrumental in the initial discovery of NATs. pnas.org Future studies will use targeted lipidomics to precisely quantify how this compound levels change in response to various stimuli or in different disease states. This can reveal correlations with other metabolic pathways and identify potential biomarkers. hep.com.cn

Proteomics: This field focuses on the large-scale study of proteins. By exposing cells or tissues to this compound, quantitative proteomics can identify changes in protein expression or post-translational modifications. This can help uncover downstream signaling pathways. Furthermore, affinity-based proteomics, using a modified this compound as bait, could directly identify binding partners and receptors.

Transcriptomics: This is the study of the complete set of RNA transcripts produced by an organism. Transcriptomics can reveal which genes are up- or down-regulated in response to this compound, providing clues about the cellular processes it influences. Integrating this data with proteomics can show how changes in gene expression translate to functional changes at the protein level.

Computational tools and bioinformatics are critical for integrating these large, heterogeneous datasets. nih.govarxiv.org By combining these omics layers, researchers can construct comprehensive models of this compound's mechanism of action, bridging the gap from the molecular level to physiological function. biorxiv.org

Table 3: Multi-omics Approaches for a Systems-Level Understanding

| Omics Type | Key Data Generated | Research Question Addressed |

| Metabolomics/Lipidomics | Quantitative levels of this compound and related lipids. | How do its levels change in health vs. disease? What other metabolic pathways are correlated? hep.com.cn |

| Proteomics | Changes in protein expression and post-translational modifications; identification of binding partners. | What signaling pathways are activated? What are its direct molecular targets? |

| Transcriptomics | Changes in gene expression (mRNA levels). | Which cellular programs and gene networks are regulated by this lipid? |

| Integrated Multi-omics | A comprehensive network map of molecular interactions. | What is the complete mechanism of action from receptor binding to cellular response? nih.govarxiv.org |

Development of High-Throughput Screening and Functional Discovery Methodologies for this compound and its Analogues

The discovery of novel biological functions for this compound and structurally similar molecules will be greatly accelerated by the development and application of high-throughput screening (HTS) methodologies. nih.govacs.org HTS allows for the rapid testing of thousands of compounds in parallel, making it an ideal strategy for functional discovery. acs.org

Future research will employ a variety of HTS platforms to probe the activities of this compound and a library of its synthetic analogues. These analogues, created with variations in acyl chain length and saturation, will be crucial for understanding structure-activity relationships.

Key HTS approaches include:

Cell-Based Assays: These are central to functional discovery. Reporter gene assays can be used to screen for activation of specific signaling pathways (e.g., GPCR or nuclear receptor activation). Phenotypic screens, using automated microscopy and image analysis, can identify effects on complex cellular processes like cell migration, proliferation, or lipid storage. plos.org For example, a screen could be designed to find molecules that enhance keratinocyte migration, a key process in wound healing. pnas.org

Biochemical Assays: These in vitro assays can screen for direct interactions between this compound and purified proteins, such as enzymes or receptors. This is a powerful method for identifying direct molecular targets without the complexity of a cellular environment.

High-Throughput Lipidomics: Mass spectrometry-based platforms can now perform semi-quantitative screening of thousands of lipids in a high-throughput manner. nih.govacs.org This can be used in reverse, to see how cellular lipid profiles, including that of this compound, are altered by various drugs or genetic perturbations, thereby linking its regulation to other pathways.

By combining the synthesis of novel analogues with a diverse array of HTS assays, researchers can systematically map the functional landscape of N-acyl taurines, uncovering new therapeutic possibilities.

Table 4: High-Throughput Screening (HTS) Methodologies for Functional Discovery

| HTS Methodology | Principle | Application for this compound |

| Reporter Gene Assays | A reporter gene (e.g., luciferase) is linked to a specific signaling pathway. Light output indicates pathway activation. | Screening for activation of known or orphan GPCRs and nuclear receptors. |

| Phenotypic Screening | Automated microscopy and image analysis measure changes in cell morphology or behavior (e.g., cell motility, lipid droplet formation). | Discovering effects on complex cellular processes like wound healing, cancer cell proliferation, or metabolic regulation. plos.org |

| Calcium Flux Assays | A fluorescent dye reports changes in intracellular calcium levels. | Identifying activation of ion channels (e.g., TRP channels) or GPCRs that signal through calcium. gerli.com |

| Binding Assays (e.g., TR-FRET) | Measures the direct binding of a ligand to a target protein. | Confirming direct interaction with putative receptors or enzymes in a high-throughput format. |

| High-Throughput Mass Spectrometry | Rapid LC-MS/MS analysis to quantify hundreds of lipids from many samples. | Profiling how various stimuli or compounds affect the endogenous levels of this compound and other lipids. acs.org |

Q & A

Q. How can gender-specific effects of this compound be rigorously evaluated in preclinical models?

- Methodological Answer : Include both sexes in experimental cohorts and analyze outcomes stratified by gender. Hormonal cyclicity in females requires timed estrous cycle monitoring. Report results using ARRIVE guidelines to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。